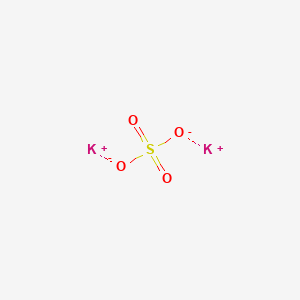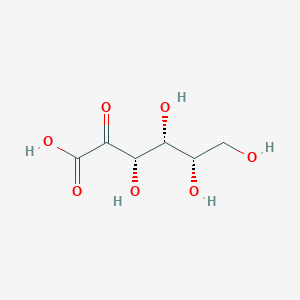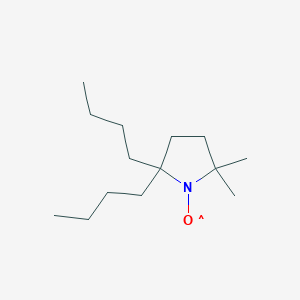
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a compound that has been the subject of various studies due to its potential as a building block for more complex molecules with biological activity. The compound features a pyrazole ring, a common motif in medicinal chemistry, substituted with an amino group and a pyridinyl group, which can engage in further chemical transformations .
Synthesis Analysis
The synthesis of related pyrazole derivatives has been explored in several studies. An improved synthesis method for 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole has been described, which provides the compound on a multi-gram scale. This synthesis involves the reaction of the compound with various electrophiles, such as acid chlorides and isothiocyanates, to yield amide and thiourea derivatives . Additionally, the synthesis of fluorine-containing pyrazoles has been reported, which involves condensation reactions with fluorinated diketones .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been confirmed through various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (1H NMR), and fluorine nuclear magnetic resonance (19F NMR) spectroscopy. X-ray crystallography has also been used to confirm the regiochemistry of the reactions involving pyrazole compounds .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been studied extensively. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of carboxamide and imidazo[4,5-b]pyridine derivatives . Furthermore, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with various reagents yields pyrazolopyrimidine derivatives and Schiff bases, which have been characterized by analytical and spectroscopic data .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and the nature of the substituents. The presence of fluorine atoms, for example, can significantly affect the chemical behavior of the compounds, as seen in the study of fluorine-containing pyrazoles . The synthesized compounds' antitumor activities suggest that their structural features contribute to their biological properties, and structure-activity relationship (SAR) studies have been conducted to understand these effects .
Scientific Research Applications
Synthesis of Proligands for Metal Complexation
An improved synthesis method for 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been developed, facilitating multi-gram scale production. This compound, through reactions with acid chloride and isothiocyanate electrophiles, yields products suitable as proligands for complexing metal cations and anions. These reactions exhibit differing regiochemistries, as confirmed by NMR and X-ray crystallography, highlighting the compound's versatility in synthetic chemistry (Pask et al., 2006).
Antibacterial Applications
The compound has been used as a precursor in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which demonstrated significant antibacterial activity in screenings. This suggests its potential in the development of new antibacterial agents (Maqbool et al., 2014).
Antiviral Activity
Derivatives of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid have shown promising results against viruses such as Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), without exhibiting toxicity to Vero cells. This highlights its potential application in antiviral drug development (Bernardino et al., 2007).
Novel Heterocyclic Compound Synthesis
The compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, including ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, through condensation with activated carbonyl groups. This provides a pathway for creating new N-fused heterocycles (Ghaedi et al., 2015).
Metal-Organic Frameworks (MOFs)
The coordination behavior of azaarylpyrazole carboxylic acids, including 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, has been studied, leading to the synthesis of crystalline metal-organic frameworks with cadmium iodide. These MOFs exhibit different crystal structures and supramolecular networks, offering potential applications in materials science (Liu et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-amino-1-pyridin-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-8-6(9(14)15)5-12-13(8)7-3-1-2-4-11-7/h1-5H,10H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCDXFKLFQIDKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620113 |
Source


|
| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
126583-37-7 |
Source


|
| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


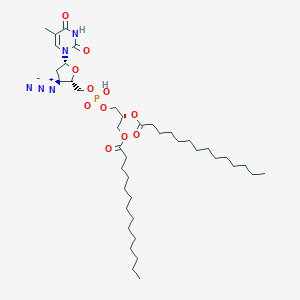

![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)
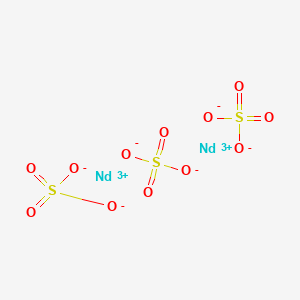
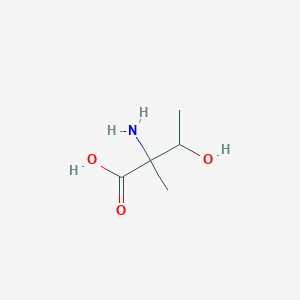
![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)
